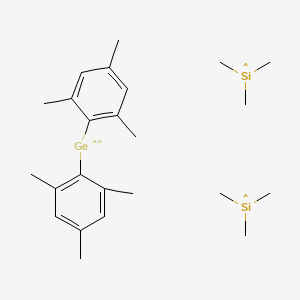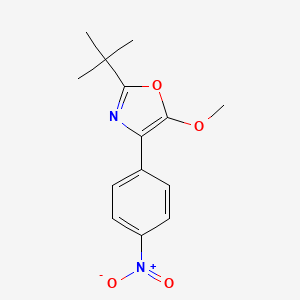![molecular formula C24H36O B14323629 1-[2-(Dodecyloxy)ethyl]naphthalene CAS No. 110027-30-0](/img/structure/B14323629.png)
1-[2-(Dodecyloxy)ethyl]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Dodecyloxy)ethyl]naphthalene is an organic compound with the molecular formula C24H36O It is a derivative of naphthalene, where a dodecyloxyethyl group is attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Dodecyloxy)ethyl]naphthalene typically involves the alkylation of naphthalene with a dodecyloxyethyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the naphthalene and facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Dodecyloxy)ethyl]naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the naphthalene ring to tetrahydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
1-[2-(Dodecyloxy)ethyl]naphthalene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and as a component in certain polymer formulations.
Mechanism of Action
The mechanism of action of 1-[2-(Dodecyloxy)ethyl]naphthalene depends on its specific application. In biological systems, it may interact with cellular membranes, proteins, or nucleic acids, affecting various molecular pathways. The dodecyloxyethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially altering membrane fluidity and function.
Comparison with Similar Compounds
1-[2-(Dodecyloxy)ethyl]naphthalene can be compared with other naphthalene derivatives, such as:
1-[2-(Octyloxy)ethyl]naphthalene: Similar structure but with a shorter alkyl chain, affecting its physical properties and applications.
1-[2-(Hexadecyloxy)ethyl]naphthalene: Longer alkyl chain, which may enhance its lipophilicity and membrane interactions.
1-[2-(Methoxy)ethyl]naphthalene: Shorter alkyl chain and different chemical properties, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific alkyl chain length, which balances solubility, reactivity, and interaction with biological systems, making it suitable for a range of applications.
Properties
CAS No. |
110027-30-0 |
|---|---|
Molecular Formula |
C24H36O |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-(2-dodecoxyethyl)naphthalene |
InChI |
InChI=1S/C24H36O/c1-2-3-4-5-6-7-8-9-10-13-20-25-21-19-23-17-14-16-22-15-11-12-18-24(22)23/h11-12,14-18H,2-10,13,19-21H2,1H3 |
InChI Key |
UUJGUUAMIBLUON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


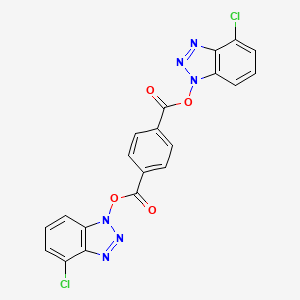
![Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane](/img/structure/B14323552.png)
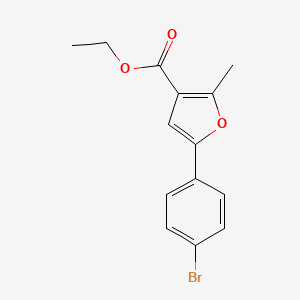
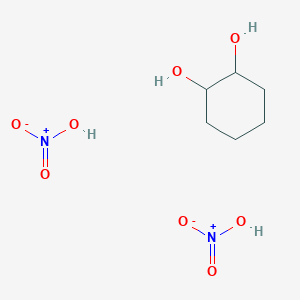
![[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide](/img/structure/B14323571.png)
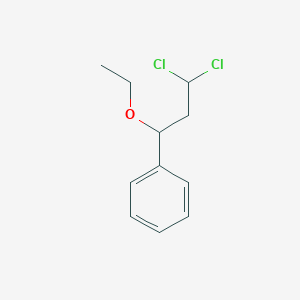
![4-{[(6-Nitro-1,3-benzothiazol-2-yl)amino]methyl}benzoic acid](/img/structure/B14323580.png)
![2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane](/img/structure/B14323601.png)


![2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol](/img/structure/B14323615.png)
![6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene](/img/structure/B14323616.png)
